molecular formula C8H9N3O2 B13079381 2-Acetylisonicotinohydrazide

2-Acetylisonicotinohydrazide

Cat. No.: B13079381
M. Wt: 179.18 g/mol
InChI Key: SIORQOOMTASMTL-UHFFFAOYSA-N
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Description

2-Acetylisonicotinohydrazide is a chemical compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an acetyl group attached to an isonicotinohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetylisonicotinohydrazide can be synthesized through the acetylation of isonicotinohydrazide. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Acetylisonicotinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Acetylisonicotinohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-acetylisonicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of key enzymes and proteins involved in cellular processes. For example, it may inhibit bacterial catalase-peroxidase, leading to the disruption of bacterial cell wall synthesis and resulting in antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: 2-Acetylisonicotinohydrazide is unique due to its specific acetylation, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

2-acetylpyridine-4-carbohydrazide

InChI

InChI=1S/C8H9N3O2/c1-5(12)7-4-6(2-3-10-7)8(13)11-9/h2-4H,9H2,1H3,(H,11,13)

InChI Key

SIORQOOMTASMTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC(=C1)C(=O)NN

Origin of Product

United States

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